molecular formula C10H14O2 B3340264 1-(2-Ethoxyphenyl)ethan-1-ol CAS No. 347194-00-7

1-(2-Ethoxyphenyl)ethan-1-ol

Cat. No.: B3340264
CAS No.: 347194-00-7
M. Wt: 166.22 g/mol
InChI Key: JDWJORYBUIOXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)ethan-1-ol can be synthesized through several synthetic routes. One common method involves the reduction of 1-(2-ethoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent . The reaction typically proceeds under mild conditions, yielding the desired alcohol as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-(2-ethoxyphenyl)ethanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: 1-(2-Ethoxyphenyl)ethanone.

    Reduction: 1-(2-Ethoxyphenyl)ethane.

    Substitution: Depending on the substituent, various derivatives of this compound.

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:

Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical and physical properties, making it distinct from its analogs. This uniqueness can influence its reactivity, solubility, and interactions with other molecules .

Properties

IUPAC Name

1-(2-ethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWJORYBUIOXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Ethoxyphenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Ethoxyphenyl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(2-Ethoxyphenyl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(2-Ethoxyphenyl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(2-Ethoxyphenyl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(2-Ethoxyphenyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.